3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid
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Overview
Description
3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid is an organic compound that belongs to the class of hydroxycinnamic acids It is characterized by the presence of a hydroxyphenyl group attached to a sulfanylprop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid typically involves the reaction of 4-hydroxythiophenol with acrylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
p-Coumaric acid: Similar structure but lacks the sulfanyl group.
Sinapic acid: Contains additional methoxy groups on the phenyl ring.
Ferulic acid: Similar to sinapic acid but with fewer methoxy groups.
Uniqueness
3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other hydroxycinnamic acids. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918828-24-7 |
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Molecular Formula |
C9H8O3S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O3S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-6,10H,(H,11,12) |
InChI Key |
NOLQOTNZFXRBLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SC=CC(=O)O |
Origin of Product |
United States |
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